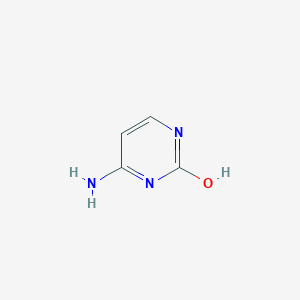

6-amino-1H-pyrimidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTASPLRGRRNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Record name | cytosine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cytosine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52685-04-8, 26297-64-3 | |

| Record name | Polycytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52685-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26297-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044456 | |

| Record name | Cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Cytosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL | |

| Record name | SID56322619 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00109 [mmHg] | |

| Record name | Cytosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

71-30-7 | |

| Record name | Cytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J337D1HZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Architecture of 6-Amino-1H-Pyrimidin-2-One (Cytosine): Structural Dynamics, Epigenetic Signaling, and Nucleoside Analog Development

Executive Summary

As a foundational pillar of both genetic encoding and epigenetic regulation, 6-amino-1H-pyrimidin-2-one (universally known as Cytosine ) is far more than a static structural building block. In biological systems, its highly reactive pyrimidine ring serves as a dynamic canvas for enzymatic modifications that dictate chromatin accessibility and gene expression[1]. In the realm of medicinal chemistry, the rational design of cytosine analogs has revolutionized the treatment paradigms for acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and severe viral infections[2][3].

This whitepaper provides an in-depth technical analysis of cytosine’s physicochemical properties, its role in epigenetic signaling pathways, the pharmacological mechanisms of its clinical analogs, and the gold-standard analytical methodologies used to map its modifications.

Physicochemical Properties & Structural Dynamics

Cytosine (CAS 71-30-7) exhibits significant structural plasticity[4]. While its IUPAC systematic name is often rendered as 6-amino-1H-pyrimidin-2-one (or symmetrically as 4-aminopyrimidin-2(1H)-one), its behavior in aqueous physiological environments is defined by complex tautomeric equilibriums.

The amino-oxo tautomer is overwhelmingly favored in biological systems. This specific configuration is critical because it presents a highly specific hydrogen-bonding interface: one hydrogen bond donor (the amino group at C4) and two hydrogen bond acceptors (the N3 ring nitrogen and the C2 carbonyl oxygen). This precise geometry enables the formation of three stable hydrogen bonds with Guanine, giving C-G rich genomic regions their characteristic high melting temperatures and thermodynamic stability[1].

Table 1: Physicochemical Profile of 6-Amino-1H-Pyrimidin-2-One

| Property | Value |

| IUPAC Nomenclature | 6-amino-1H-pyrimidin-2-one / 4-aminopyrimidin-2(1H)-one |

| CAS Registry Number | 71-30-7 |

| Molecular Formula | C₄H₅N₃O |

| Molecular Weight | 111.10 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Canonical SMILES | NC1=NC(=O)NC=C1 |

Epigenetic Plasticity: The 5-Methylcytosine (5mC) Pathway

Cytosine is the primary substrate for epigenetic modification in the mammalian genome[5]. The addition of a methyl group to the C5 position by DNA Methyltransferases (DNMTs) yields 5-methylcytosine (5mC).

Mechanistic Causality: The C5 methyl group protrudes directly into the major groove of the DNA double helix. Because it does not interfere with the Watson-Crick hydrogen bonding face, 5mC pairs normally with guanine. However, the steric bulk and hydrophobicity of the methyl group alter the local hydration shell and physically block the binding of specific transcription factors, thereby silencing gene expression[6].

The removal of this repressive mark is not passive; it is an active, TET-mediated oxidative process that sequentially modifies the cytosine ring until it is excised by Base Excision Repair (BER) mechanisms.

Caption: Epigenetic modification and active demethylation pathway of cytosine via TET enzymes and Base Excision Repair.

Pharmacological Exploitation: Cytosine Analogs in Drug Development

The structural manipulation of the cytosine nucleobase or its attached sugar moiety has yielded some of the most potent antineoplastic and antiviral agents in modern medicine[7]. By subtly altering the electron density of the pyrimidine ring or the stereochemistry of the sugar, these prodrugs deceive cellular machinery.

Mechanism of Action: Hypomethylating Agents (Decitabine)

Decitabine (5-aza-2'-deoxycytidine) is a prime example of rational drug design targeting the epigenetic machinery[2]. By substituting the carbon at the 5-position of the pyrimidine ring with a nitrogen atom, decitabine acts as a molecular trap.

Mechanistic Causality: During the S-phase of the cell cycle, Decitabine is incorporated into newly synthesized DNA. When DNMT1 attempts to methylate the analog, a nucleophilic attack occurs at the C6 position, forming a covalent intermediate. In a normal cytosine, the abstraction of a proton from C5 resolves this bond. In Decitabine, the presence of nitrogen at position 5 prevents this resolution. The enzyme remains irreversibly covalently bound to the DNA, leading to DNMT1 depletion, global DNA hypomethylation, and the reactivation of tumor suppressor genes[2][8].

Caption: Mechanism of action for Decitabine resulting in DNMT1 covalent trapping and hypomethylation.

Table 2: Comparative Analysis of Key Cytosine Analogs

| Drug Name | Structural Modification | Primary Indication | Mechanism of Action |

| Decitabine (DAC) | Nitrogen substitution at C5 | MDS, AML | Covalent trapping of DNMT1; global hypomethylation[2]. |

| Cytarabine (Ara-C) | Arabinose sugar instead of ribose | AML, ALL | Steric hindrance during DNA synthesis; chain termination[7]. |

| Lamivudine (3TC) | L-enantiomer, sulfur in oxathiolane ring | HIV, HBV | Competitive inhibitor of reverse transcriptase; chain termination[1]. |

Analytical Methodologies: High-Efficiency Bisulfite Conversion

To accurately map the epigenetic landscape, researchers rely on, universally considered the "gold standard" for DNA methylation analysis[9]. The technique relies on the differential chemical reactivity of unmethylated cytosine versus 5-methylcytosine when exposed to sodium bisulfite[10][11].

The Chemical Rationale

The electron-donating methyl group at the C5 position of 5mC reduces the electrophilicity of the adjacent C6 carbon. This steric and electronic shielding makes 5mC highly resistant to nucleophilic attack by the bisulfite ion. Conversely, unmethylated cytosine readily undergoes sulfonation at C6, followed by hydrolytic deamination at C4, ultimately converting to uracil[5].

Step-by-Step Methodology

To ensure a self-validating system with >99.5% conversion efficiency, the following protocol must be strictly adhered to:

-

DNA Denaturation (Critical Step):

-

Action: Combine 1–2 µg of high-quality genomic DNA with 3 N NaOH (final concentration 0.3 N) and incubate at 50°C for 15 minutes.

-

Causality: Bisulfite ions cannot access the C6 position of cytosines buried within the DNA double helix. The highly alkaline environment disrupts hydrogen bonding, yielding single-stranded DNA (ssDNA) and preventing secondary hairpins[9].

-

-

Sulfonation and Deamination:

-

Action: Add a low-pH sodium bisulfite solution (pH ~5.0) containing a radical scavenger (e.g., hydroquinone) and incubate in a thermocycler (e.g., 55°C for 4–16 hours, with periodic brief 95°C spikes to maintain denaturation).

-

Causality: The acidic pH protonates the cytosine ring, activating the C6 carbon for nucleophilic attack by the bisulfite ion. The resulting 6-sulfonate intermediate rapidly undergoes hydrolytic deamination at C4, forming sulfonated uracil[5].

-

-

Desalting/Cleanup:

-

Action: Bind the DNA to a silica spin column and wash extensively with an ethanol-based buffer.

-

Causality: Bisulfite salts are potent inhibitors of downstream DNA polymerases. Complete removal is mandatory for successful PCR amplification[10].

-

-

Desulfonation:

-

Action: Apply 0.3 N NaOH directly to the column matrix and incubate at room temperature for 15 minutes.

-

Causality: Alkaline conditions drive the elimination of the sulfonate group from the C6 position, completing the chemical conversion of sulfonated uracil to pure uracil[11].

-

-

Neutralization and Elution:

-

Action: Wash the column with a neutralization buffer, dry the membrane, and elute in 20 µL of low-TE buffer (pH 8.0).

-

Causality: Restores a stable pH to prevent acid-catalyzed depurination of the highly fragile, single-stranded, uracil-containing DNA. During subsequent PCR, the newly formed uracils will be amplified as thymines, while protected 5mCs will remain as cytosines[6].

-

Caption: The chemical workflow of bisulfite conversion, translating epigenetic marks into genetic sequence differences.

References

-

Ataman Kimya. "CYTOSINE | Properties, Synonyms, and Biological Role." Ataman Kimya. Available at: [Link]

-

National Institutes of Health (NIH) / PMC. "Bisulfite Sequencing of DNA." Current Protocols in Molecular Biology. Available at:[Link]

-

Genetic Education. "Bisulfite Conversion of DNA- A Complete Guide." Genetic Education Inc. Available at: [Link]

-

Illumina. "Bisulfite Sequencing (BS-Seq)/WGBS Overview and Limitations." Illumina. Available at: [Link]

-

National Institutes of Health (NIH) / PMC. "Genomic impact of transient low-dose decitabine treatment on primary AML cells." Blood. Available at:[Link]

-

Bibliothèque et Archives Canada. "Chemotherapeutic efficacy of cytosine nucleoside analogs (ARA-C, dFdC, 5-AZA-CdR)." Library and Archives Canada. Available at:[Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Genomic impact of transient low-dose decitabine treatment on primary AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. geneticeducation.co.in [geneticeducation.co.in]

- 6. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]

- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 8. Improving cancer immunotherapy with DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]

- 11. WO2005054502A1 - Improved method for bisulfite treatment - Google Patents [patents.google.com]

6-amino-1H-pyrimidin-2-one: Structural Nomenclature, Epigenetic Signaling, and Analytical Workflows

Executive Summary

6-amino-1H-pyrimidin-2-one , universally recognized as the nucleobase cytosine , is a fundamental pyrimidine derivative integral to the genetic and epigenetic architecture of all living organisms[1]. In drug development, analytical chemistry, and molecular biology, understanding the precise nomenclature, tautomeric symmetry, and analytical behavior of this molecule is critical for assay development. This technical whitepaper provides an in-depth analysis of 6-amino-1H-pyrimidin-2-one, detailing the chemical logic behind its IUPAC synonyms, its role in DNA methyltransferase (DNMT) signaling pathways, and field-proven high-performance liquid chromatography (HPLC) protocols for isolating its epigenetic variants.

Chemical Nomenclature and Structural Symmetry

The nomenclature of pyrimidines often presents a paradox in literature due to the inherent symmetry of the pyrimidine ring. The pyrimidine core is a six-membered heterocyclic aromatic ring containing nitrogen atoms at positions 1 and 3.

Because the unsubstituted pyrimidine ring is symmetrical about the axis passing through C2 and C5, positions 4 and 6 are chemically equivalent[2]. When a keto group is positioned at C2 and an amino group is added, the numbering direction dictates the prefix. Numbering toward the amino group yields 4-amino-1H-pyrimidin-2-one (favored by Chemical Abstracts), whereas numbering away from it yields 6-amino-1H-pyrimidin-2-one (historically favored by Beilstein and strict IUPAC rules)[2]. Both names describe the exact same molecular entity.

Quantitative Data & Chemical Identifiers

Table 1: Structural and physical identifiers for 6-amino-1H-pyrimidin-2-one.

| Property / Identifier | Value / Description |

| IUPAC Name | 6-amino-1H-pyrimidin-2-one[1] |

| CAS Registry Number | 71-30-7[1] |

| Molecular Formula | C4H5N3O[1] |

| Molar Mass | 111.10 g/mol [1] |

| Canonical SMILES | C1=C(NC(=O)N=C1)N[1] |

| Major Synonyms | Cytosine, 4-amino-1H-pyrimidin-2-one, 4-amino-2-hydroxypyrimidine, Cytosinimine, 4-aminopyrimidin-2(1H)-one[1] |

| UV Absorbance Max (λmax) | ~267 nm (neutral/alkaline pH)[3] |

Biological Significance: The Cytosine Methylation Pathway

In epigenetic signaling, 6-amino-1H-pyrimidin-2-one undergoes dynamic covalent modifications that dictate chromatin structure and gene expression. The addition of a methyl group to the C5 position of the pyrimidine ring yields 5-methylcytosine (5mC). This reaction is catalyzed by DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) utilizing S-adenosyl-L-methionine (SAM) as the methyl donor[4].

Subsequent active demethylation is driven by Ten-Eleven Translocation (TET) dioxygenases, which iteratively oxidize 5mC into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC)[4]. These oxidized derivatives are eventually excised by Thymine DNA Glycosylase (TDG), initiating the Base Excision Repair (BER) pathway to restore the unmodified 6-amino-1H-pyrimidin-2-one base[4].

Epigenetic signaling pathway detailing DNMT-mediated methylation and TET-mediated oxidation.

Analytical Workflows: HPLC-UV Quantification of Cytosine and Variants

Accurate quantification of 6-amino-1H-pyrimidin-2-one and its epigenetic variants (5mC, 5hmC, 5fC, 5caC) is paramount in oncology and neurobiology. The following self-validating protocol outlines a robust HPLC-UV methodology.

Protocol: Isocratic Reversed-Phase HPLC-UV Separation

Objective: Achieve baseline separation of 6-amino-1H-pyrimidin-2-one and its oxidized derivatives from biological samples.

Step 1: DNA Hydrolysis to Single Nucleosides

-

Action: Digest extracted genomic DNA using a cocktail of DNAse I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

-

Causality: HPLC separation of these variants relies strictly on the subtle hydrophobic differences of the nucleobase. Retaining phosphate groups would introduce strong negative charges, leading to peak co-elution and masking the minor polarity differences between 5mC and 5hmC[5].

Step 2: Stationary and Mobile Phase Selection

-

Action: Utilize a C18 reversed-phase analytical column (e.g., 250 × 4.6 mm, 5 µm). Set the mobile phase to a 50 mM potassium phosphate buffer adjusted to pH 4.0 , utilizing a 0-20% methanol gradient.

-

Causality: The pH of the mobile phase is the most critical variable in this workflow. Operating at pH 4.0 ensures that the carboxyl group of 5caC remains predominantly protonated (uncharged), increasing its hydrophobicity and retention on the C18 column. If the pH were raised to 7.0, 5caC would ionize, drastically reducing its retention time and causing it to co-elute with the solvent front or unmodified cytosine[5].

Step 3: UV-Vis Detection and Quantification

-

Action: Monitor absorbance at 260 nm and 267 nm using a Diode Array Detector (DAD).

-

Causality: The aromatic pyrimidine ring of 6-amino-1H-pyrimidin-2-one exhibits a strong π → π* transition at ~267 nm[3]. Crucially, 5hmC exhibits a significantly higher molar extinction coefficient than unmodified cytosine at this wavelength. Failing to run independent calibration curves for each specific variant will result in the severe overestimation of 5hmC concentrations, invalidating the assay[5].

References

-

PubChem CID 597 (Cytosine) . National Center for Biotechnology Information. URL: [Link]

-

Chemistry Of Heterocyclic Compounds The Pyrimidines Volume 16 . Desmond J Brown - Slideshare. URL: [Link]

-

Epigenetic Regulators of DNA Cytosine Modification: Promising Targets for Cancer Therapy . MDPI Cancers. URL:[Link]

-

High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants . MDPI Methods and Protocols. URL:[Link]

-

Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives . MDPI Molecules. URL:[Link]

Sources

The Tautomeric Landscape of Cytosine: Stability, Biological Implications, and Experimental Probing in Aqueous Environments

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosine, a fundamental component of nucleic acids, exhibits prototropic tautomerism, a phenomenon with profound implications for genetic stability and molecular biology. While multiple tautomeric forms of cytosine can exist, their relative populations are exquisitely sensitive to the surrounding environment. In the gas phase, several isomers possess comparable energies, but in aqueous solution, the canonical amino-oxo form is overwhelmingly predominant. This guide provides a comprehensive technical overview of the thermodynamic and kinetic factors governing cytosine tautomerism in water. We will delve into the structural characteristics of the principal tautomers, the critical role of solvent in dictating their stability, the advanced experimental and computational methodologies used for their study, and the ultimate biological consequences of rare tautomer formation, from spontaneous mutagenesis to the mechanism of action for novel antiviral agents.

Introduction: The Dynamic Nature of a Canonical Nucleobase

Since Watson and Crick's elucidation of the DNA double helix, the specific hydrogen-bonding patterns between nucleobases—adenine (A) with thymine (T), and guanine (G) with cytosine (C)—have been recognized as the cornerstone of genetic information storage and transfer.[1][2] This model implicitly assumes that the bases exist in their most stable, or "canonical," tautomeric forms. However, nucleobases are not static structures. They are subject to prototropic tautomerism, a chemical equilibrium involving the migration of a proton, which results in distinct structural isomers.[2][3]

For cytosine, this phenomenon involves amino-imino and keto-enol isomerizations.[2] The transient formation of non-canonical "rare" tautomers, though occurring at a very low frequency, can alter the base's hydrogen-bonding donor and acceptor pattern. This change allows for non-standard base pairing, such as between a rare tautomer of cytosine and adenine, providing a molecular mechanism for spontaneous point mutations during DNA replication.[1][4][5] Understanding the factors that control the stability and interconversion of cytosine tautomers, particularly in the physiological context of an aqueous solution, is therefore critical for fields ranging from molecular evolution and oncology to the rational design of nucleoside-analog antiviral drugs.[2]

The Tautomeric Forms of Cytosine

Cytosine can theoretically exist in numerous tautomeric forms, but three are most relevant to discussions of its chemistry and biology.[1][6] The equilibrium between these forms is the central determinant of cytosine's coding potential.

-

C1: The Canonical Amino-oxo Tautomer: This is the familiar form of cytosine found in standard textbook depictions of DNA and RNA. It exists in an amino (-NH₂) configuration at the C4 position and a keto (=O) configuration at the C2 position.

-

C2: The Amino-hydroxy (Enol) Tautomer: This form results from a proton transfer from the N1 nitrogen to the C2 oxygen, creating a hydroxyl (-OH) group. Experimental and theoretical studies have shown this enol form to be highly stable, and in some cases the most stable tautomer, in the gas phase.[1] However, its biological relevance within DNA is negligible, as the N1 position is occupied by the glycosidic bond to the deoxyribose sugar, preventing this specific tautomerization.[1]

-

C3: The Imino-oxo (Rare) Tautomer: This biologically crucial rare tautomer arises from a proton transfer from the exocyclic amino group at C4 to the ring nitrogen at N3. This converts the amino group into an imino (=NH) group. While significantly less stable than the canonical form in water, its transient formation is the basis for the tautomeric hypothesis of mutagenesis.[4][5]

The interconversion between these key tautomers dictates the potential for mispairing during DNA replication.

Caption: Key tautomeric forms of cytosine and their interconversion pathways.

Thermodynamic Stability in Aqueous Solution: The Decisive Role of Polarity

A dramatic shift in tautomeric preference occurs when moving cytosine from the gas phase into an aqueous solution. While the amino-oxo (C1) and amino-hydroxy (C2) forms have similar stabilities in isolation, experiments and high-level quantum chemical calculations consistently show that the canonical amino-oxo (C1) form is the only tautomer present in any significant concentration in water.[1] Theoretical studies confirm a strong predominance of the C1 form in aqueous media.[7]

The causality behind this stabilization lies in the difference in molecular polarity. The canonical C1 tautomer possesses a significantly larger dipole moment compared to the other forms. A polar solvent like water preferentially solvates and stabilizes the molecule with the largest dipole moment.[7] This strong solvent-solute interaction dramatically lowers the free energy of the C1 tautomer relative to all others, effectively "locking" the equilibrium to the canonical state.

| Tautomer | Common Name | Relative Gibbs Free Energy (ΔG₂₉₈, kcal/mol) - Gas Phase | Relative Gibbs Free Energy (ΔG₂₉₈, kcal/mol) - Aqueous | Dipole Moment (Debye) - Gas Phase |

| C1 | Amino-oxo (Canonical) | 0.00 | 0.00 | ~7.2 |

| C2 | Amino-hydroxy (Enol) | ~0.2 - 1.0 | ~5.8 | ~4.4 |

| C3 | Imino-oxo (Rare) | ~0.4 - 1.5 | ~5.5 - 8.3 | ~3.5 |

| Table compiled from data in references[1] and[7]. Values are approximate and depend on the level of theory used in calculations. The aqueous phase data highlights the profound stabilization of the highly polar canonical C1 tautomer. |

Methodologies for Studying Tautomerism

Directly observing rare tautomers is challenging due to their low population and rapid interconversion, often on the nanosecond-to-millisecond timescale.[2] A combination of advanced spectroscopic and computational techniques is required to characterize the tautomeric landscape.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing tautomers by probing the chemical environment of protons and other nuclei like ¹³C and ¹⁵N.[2]

-

Expertise: Because tautomers differ by proton position, their ¹H NMR spectra are distinct. More powerfully, the chemical shift of a ¹⁵N nucleus is highly sensitive to its hybridization state (e.g., in an amino vs. an imino group), making ¹⁵N NMR an excellent probe.

-

Trustworthiness: At room temperature, rapid interconversion often leads to a single, population-averaged spectrum. To overcome this, variable-temperature NMR experiments can be employed to slow the exchange rate, allowing for the resolution of signals from individual tautomers.[2] Advanced techniques like NMR relaxation dispersion can characterize the kinetics and populations of sparsely populated, transient states without directly observing them.[2][4]

-

-

Vibrational Spectroscopy (IR and Raman): These techniques directly measure the vibrational frequencies of chemical bonds.

-

Expertise: The distinction between a C=O keto group and a C-OH enol group, or a C-NH₂ amino group and a C=NH imino group, results in characteristic and easily distinguishable peaks in an IR or Raman spectrum.[2][8] This provides direct evidence of the functional groups present and, by extension, the dominant tautomeric form.

-

Trustworthiness: Spectra can be compared against those calculated for different tautomers using computational methods. A strong match between the experimental spectrum and the calculated spectrum for a specific tautomer provides high confidence in its structural assignment.[8]

-

-

UV-Vis Spectroscopy: This method probes the electronic transitions within a molecule.

-

Expertise: Tautomers have different conjugated π-systems and thus exhibit distinct UV-Vis absorption spectra.[9] Changes in pH or solvent can shift the tautomeric equilibrium, which can be monitored by observing changes in the absorption maximum (λ_max).[10]

-

Trustworthiness: The technique is highly sensitive but can be ambiguous if multiple species are present. Deconvolution algorithms, which fit experimental spectra using a linear combination of pure reference spectra for each component, can be used to determine the relative ratios of different tautomers in a mixture.[10][11]

-

Computational Chemistry Protocols

Quantum chemical calculations are indispensable for understanding tautomerism, providing insights into geometries, relative stabilities, and the properties of transient species that are difficult to study experimentally.

Caption: A typical workflow for the computational analysis of tautomer stability.

Protocol: Calculating Relative Tautomer Stability Using DFT

-

Structure Generation: Generate 3D coordinates for all relevant cytosine tautomers (e.g., C1, C2, C3).

-

Gas-Phase Optimization:

-

Causality: Perform a full geometry optimization for each tautomer in the gas phase to find its lowest energy structure. A common and reliable method is Density Functional Theory (DFT) with a hybrid functional like B3LYP and a flexible basis set such as 6-311++G(d,p).[7][8]

-

Validation: Follow this with a vibrational frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies. This step is a critical self-validation of the computed structure.

-

-

Aqueous-Phase Optimization:

-

Causality: Starting from the optimized gas-phase geometries, re-optimize each structure while including the effects of water using a continuum solvation model like the Polarizable Continuum Model (PCM) or Self-Consistent Reaction Field (SCRF).[7] These models approximate the solvent as a continuous dielectric, which is computationally efficient yet effective at capturing the bulk electrostatic effects that are dominant in stabilizing polar tautomers.

-

Validation: Again, perform a frequency calculation in the solvent model to confirm each structure is a true minimum.

-

-

Energy Refinement & Analysis:

-

Causality: The Gibbs free energies (G) obtained from the DFT frequency calculations include zero-point vibrational energy and thermal corrections, which are essential for accurate stability comparisons.

-

Analysis: Calculate the relative free energy (ΔG) of each tautomer with respect to the most stable one (C1 in solution). The population of a tautomer i can be estimated using the Boltzmann distribution: P_i / P_ref = exp(-ΔG_i / RT). Compare calculated properties like dipole moments and relative energies with experimental data to validate the computational model.[1]

-

Kinetics and Tautomerization Pathways: The Role of Water as a Catalyst

The conversion of one tautomer to another requires surmounting a significant energy barrier. In the gas phase, direct intramolecular proton transfer has a very high activation energy.[6] However, in an aqueous solution, water molecules can actively participate in the proton transfer, dramatically lowering the energy barrier. This process is known as solvent-assisted or water-assisted proton transfer.[12]

A water molecule can act as a proton shuttle or bridge, simultaneously accepting a proton from one site (e.g., the N4-amino group) and donating a proton to another (e.g., the N3 ring nitrogen). This creates a transient, cyclic transition state that avoids the high-energy charge separation of a direct transfer.[12] This catalytic role of the solvent is crucial for enabling the tautomeric equilibrium, however biased, to be established under physiological conditions.

Caption: Water-assisted proton transfer lowers the barrier for tautomerization.

Biological and Pharmacological Significance

Spontaneous Mutagenesis

The "rare tautomer hypothesis," first proposed by Watson and Crick, posits that the formation of a rare tautomer is a primary source of spontaneous point mutations.[1][4] The imino-oxo tautomer of cytosine (C) provides a textbook example. While canonical cytosine (C) forms three hydrogen bonds with guanine (G), the rare C tautomer alters its hydrogen bonding face to perfectly mimic the pattern of thymine. It can form two hydrogen bonds with adenine (A).

If a transient C* tautomer exists on the template strand during DNA replication, DNA polymerase may mistakenly incorporate an A instead of a G.[5] Structural biology has provided compelling evidence for this mechanism. Crystal structures of a DNA polymerase have captured a C•A mismatch in the active site that adopts a Watson-Crick-like geometry, a conformation only possible if one of the bases is in a rare tautomeric form.[2][5] This C•A mispair is structurally indistinguishable from a canonical C•G pair, allowing it to be accepted by the polymerase.[2][5] In the subsequent round of replication, the incorporated A will correctly pair with a T, completing the G•C → A•T transition mutation.

Drug Development

The principle of mutagenic tautomerism is exploited in the design of certain antiviral drugs. Nucleoside analogs that have a higher propensity to exist in multiple tautomeric forms can be incorporated into a replicating viral genome. Once incorporated, their tautomeric ambiguity can induce widespread mutations during subsequent replication cycles, a process known as "lethal mutagenesis" or "error catastrophe." This accumulation of errors can push the virus beyond a viability threshold, leading to its collapse. The antiviral drug Molnupiravir, used to treat COVID-19, is a prominent example whose mechanism of action is attributed in part to its ability to tautomerize and induce mutations in the SARS-CoV-2 genome.[2]

Conclusion

The tautomerism of cytosine is a fundamental aspect of its chemical identity with far-reaching biological consequences. While several tautomers are energetically accessible in the gas phase, the high polarity of the canonical amino-oxo form ensures its overwhelming dominance in the aqueous environment of the cell. This stability is a cornerstone of genetic fidelity. However, the transient formation of the rare imino-oxo tautomer, facilitated by water-assisted proton transfer, provides a potent pathway for spontaneous mutation. The study of this delicate equilibrium, which requires a synergistic application of advanced spectroscopy and high-level computational chemistry, continues to deepen our understanding of DNA replication, mutagenesis, and the mechanisms of disease, while simultaneously opening new avenues for the rational design of mutagenic antiviral therapeutics.

References

-

Podolyan, Y., Gorb, L., & Leszczynski, J. (2003). Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. International Journal of Molecular Sciences. [Link]

-

Ghomi, M., & El-Kogos, S. (2015). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. Asian Journal of Physics. [Link]

-

Singh, V., Amontoy, W. F., & Al-Hashimi, H. M. (2022). Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs. Frontiers in Molecular Biosciences. [Link]

-

Brovarets', O. O., & Hovorun, D. M. (2018). Renaissance of the Tautomeric Hypothesis of the Spontaneous Point Mutations in DNA: New Ideas and Computational Approaches. IntechOpen. [Link]

-

Medhi, C., Sarmah, P., & Puzari, A. (2014). Theoretical studies on the tautomerization of guanine nucleobase. Physical Chemistry An Indian Journal. [Link]

-

Pearson+. (2023). Cytosine, uracil, and guanine have tautomeric forms with aromatic... Study Prep. [Link]

-

Sambrano, J. R., de Souza, A. R., & da Silva, J. B. P. (2000). A theoretical study on cytosine tautomers in aqueous media by using continuum models. Chemical Physics Letters. [Link]

-

Wang, W., Hellinga, H. W., & Beese, L. S. (2011). Structural evidence for the rare tautomer hypothesis of spontaneous mutagenesis. Proceedings of the National Academy of Sciences. [Link]

-

Baranovskyi, V. I., & Solovev, M. A. (2013). Ionic and Tautomeric Composition of Cytosine in Aqueous Solution: Resonance and Non-Resonance Raman Spectroscopy Study. The Journal of Physical Chemistry A. [Link]

-

Lobsiger, S., & Leutwyler, S. (2014). Investigating the Spectroscopy of the Gas Phase Guanine–Cytosine Pair: Keto versus Enol Configurations. The Journal of Physical Chemistry Letters. [Link]

-

Russo, N., Toscano, M., & Grand, A. (2000). Tautomerism in cytosine and 3-methylcytosine. A thermodynamic and kinetic study. Journal of the American Chemical Society. [Link]

-

Wu, J., & Zhang, J. (2011). The keto–amino/enol tautomerism of cytosine in aqueous solution. A theoretical study using combined discrete/self-consistent reaction field models. Journal of Molecular Modeling. [Link]

-

Słupski, M., & Wójcik, M. J. (2024). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Molecules. [Link]

-

Delchev, V., & Kaloyanova, S. (2023). Experimental and theoretical study of the cytosine tautomerism through excited states. Journal of Molecular Modeling. [Link]

-

Glembockyte, V., & Wagenbauer, K. F. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules. [Link]

-

Wolfenden, R., & Snider, M. J. (2016). Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history. Proceedings of the National Academy of Sciences. [Link]

-

Sharma, A., & Singh, P. (2024). Dynamics of spontaneous mutations: implications of guanine–cytosine tautomers on chromatin integrity. Molecular Physics. [Link]

-

Yurenko, Y. P., & Novotný, J. (2022). Tautomerism of cytosine, cytidine, and deoxycytidine: Proton transfer through water bridges. International Journal of Quantum Chemistry. [Link]

-

Mons, M., Dimicoli, I., & Piuzzi, F. (2002). Tautomerism of the DNA Base Guanine and Its Methylated Derivatives as Studied by Gas-Phase Infrared and Ultraviolet Spectroscopy. The Journal of Physical Chemistry A. [Link]

-

Russo, N., & Toscano, M. (2008). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model. The Journal of Physical Chemistry B. [Link]

-

Glembockyte, V., & Wagenbauer, K. F. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. ResearchGate. [Link]

Sources

- 1. Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations | MDPI [mdpi.com]

- 2. Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytosine, uracil, and guanine have tautomeric forms with aromatic... | Study Prep in Pearson+ [pearson.com]

- 4. Renaissance of the Tautomeric Hypothesis of the Spontaneous Point Mutations in DNA: New Ideas and Computational Approaches | IntechOpen [intechopen.com]

- 5. pnas.org [pnas.org]

- 6. asianjournalofphysics.com [asianjournalofphysics.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Discovery and historical significance of 6-amino-1H-pyrimidin-2-one

An In-Depth Technical Guide to 6-Amino-1H-pyrimidin-2-one (Isocytosine): From Foundational Chemistry to Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 6-amino-1H-pyrimidin-2-one, a heterocyclic organic compound also known as isocytosine. As a structural isomer of the canonical nucleobase cytosine, this pyrimidinone holds a unique position in medicinal and synthetic chemistry. This document delves into its historical context, detailed physicochemical properties, including its critical tautomeric nature, and methods of structural elucidation through spectroscopic analysis. Furthermore, it presents both classical and modern, environmentally conscious synthesis protocols. The guide highlights the compound's role as a versatile building block for more complex bioactive molecules and discusses the broad pharmacological significance of the pyrimidinone scaffold, which is integral to numerous therapeutic agents. This paper is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this foundational heterocyclic compound.

Introduction to 6-Amino-1H-pyrimidin-2-one

6-Amino-1H-pyrimidin-2-one is an aromatic heterocyclic compound belonging to the pyrimidinone family.[1] Its core structure consists of a six-membered ring with two nitrogen atoms at positions 1 and 3, a carbonyl group at position 2, and an amino group at position 6. Pyrimidine and its derivatives are of immense biological importance, forming the chemical foundation for nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[2][3]

While not a canonical nucleobase itself, 6-amino-1H-pyrimidin-2-one (isocytosine) is the structural isomer of cytosine (4-amino-1H-pyrimidin-2-one). This isomeric relationship is a source of significant scientific interest, particularly in the study of non-canonical base pairing and the synthesis of novel therapeutic agents. The pyrimidinone nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] This guide will explore the fundamental chemistry and burgeoning applications of this versatile molecule.

Historical Context and Significance

The scientific journey of 6-amino-1H-pyrimidin-2-one is deeply intertwined with the broader exploration of pyrimidine chemistry, which began in the late 19th century. The general synthesis of pyrimidines, often called the "Principal Synthesis," involves the cyclization of β-dicarbonyl compounds with nitrogen-containing reagents like urea, guanidine, or amidines.[4] The use of guanidine specifically leads to the formation of 2-aminopyrimidines, establishing a foundational route to compounds of this class.[4]

The historical significance of isocytosine stems from its identity as a close structural relative of a primary component of genetic material. This has made it a subject of study in fields ranging from protobiology to medicinal chemistry. Its ability to engage in hydrogen bonding and π-π stacking interactions, similar to natural nucleobases, makes its derivatives potent modulators of biological targets like protein kinases and DNA synthesis pathways.[2] The development of modern synthetic methods, such as microwave-assisted synthesis, has renewed interest in this compound, enabling its efficient production for drug discovery programs.

Physicochemical Properties and Structural Elucidation

A precise understanding of the physicochemical properties of 6-amino-1H-pyrimidin-2-one is essential for its application in synthesis and drug design.

Molecular Structure and Tautomerism

Like many heterocyclic compounds, 6-amino-1H-pyrimidin-2-one exhibits tautomerism, existing as an equilibrium of different structural isomers. The primary tautomers are the amino-oxo form and the amino-hydroxy form. Computational and experimental studies have shown that in aqueous solutions, the amino-oxo tautomer is generally the most stable and predominant form.[6][7] A third, less stable imino-oxo form has also been proposed theoretically.[6] This tautomeric equilibrium is critical as it influences the molecule's hydrogen bonding patterns and reactivity.

Caption: Tautomeric equilibrium of 6-amino-1H-pyrimidin-2-one.

Spectroscopic Characterization

Structural confirmation of 6-amino-1H-pyrimidin-2-one relies on a combination of spectroscopic techniques. The data below is a representative summary compiled from various sources.[8]

| Technique | Characteristic Feature | Typical Range / Value | Interpretation |

| FT-IR | N-H Stretching | 3180-3350 cm⁻¹ | Symmetric and asymmetric vibrations of the amino group.[8] |

| C=O Stretching | ~1660 cm⁻¹ | Strong absorption from the carbonyl group in the pyrimidinone ring.[8] | |

| Ring Vibrations | 1400-1650 cm⁻¹ | C=C and C=N stretching within the pyrimidine ring.[8] | |

| UV-Vis | π-π* Transition | ~275 nm | High-intensity absorption characteristic of the conjugated aromatic system. |

| n-π* Transition | ~320 nm | Lower-intensity absorption from lone pair electrons on nitrogen atoms. | |

| ¹H NMR | Amino Protons (-NH₂) | ~5.1 ppm | Singlet corresponding to the two protons of the amino group.[9] |

| Ring Protons | ~7.3-7.6 ppm | Signals corresponding to protons on the pyrimidine ring.[9] |

Note: Exact spectroscopic values can vary depending on the solvent, concentration, and whether the compound is in its anhydrous or hydrated form.

Hydration and Solid-State Properties

6-amino-1H-pyrimidin-2-one is often isolated as a hydrate, meaning water molecules are incorporated into its crystal lattice during crystallization. This hydration can significantly influence its physical properties, including solubility, stability, and bioavailability.[10] Single-crystal X-ray diffraction studies have been instrumental in elucidating the three-dimensional structure of both the hydrated and anhydrous forms, revealing complex networks of hydrogen bonds that stabilize the crystal packing.[10][11]

Synthesis Methodologies

The synthesis of 6-amino-1H-pyrimidin-2-one and its derivatives can be achieved through several routes, ranging from classical condensation reactions to modern, highly efficient microwave-assisted protocols.

Classical Synthetic Approaches

The traditional "Principal Synthesis" of pyrimidines provides a robust foundation for creating the core ring structure. To obtain 2-aminopyrimidine derivatives, the typical method involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.[4] Another established route uses chloropyrimidine intermediates, where a 6-amino group is introduced via reaction with ammonium hydroxide, followed by hydrolysis to form the pyrimidin-2-one.[8] While effective, these methods often require long reaction times and harsh conditions.

Modern Microwave-Assisted Synthesis

Microwave-assisted organic synthesis represents a significant advancement, offering reduced reaction times, higher yields, and alignment with green chemistry principles by often proceeding under solvent-free conditions.

Caption: Workflow for microwave-assisted synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of a 6-Amino-1H-pyrimidin-2-one Derivative

This protocol is based on a one-pot reaction involving a Knoevenagel condensation, Michael addition, and subsequent cyclization.

-

Reactant Preparation: In a suitable microwave reaction vessel, combine an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and guanidine (1.2 mmol).

-

Catalyst and Medium: Add a catalytic amount of ethanolic sodium hydroxide solution (e.g., 5-10 mol%).

-

Rationale (Expertise): The basic catalyst is crucial for deprotonating the active methylene group of ethyl cyanoacetate, initiating the Knoevenagel condensation with the aldehyde.

-

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a moderate power level (e.g., 300-400 W) for 7-12 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale (Expertise): Microwave heating provides rapid and uniform energy transfer directly to the polar molecules in the mixture, dramatically accelerating the reaction rate compared to conventional heating.

-

-

Work-up and Isolation: After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 6-amino-1H-pyrimidin-2-one derivative.

-

Validation: The structure and purity of the final product are confirmed using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Synthetic Utility

6-amino-1H-pyrimidin-2-one is a valuable precursor in organic synthesis. Its functional groups—the nucleophilic amino group, the amide-like ring structure, and the activated C5 position—provide multiple sites for chemical modification.[8] It serves as a starting material for the synthesis of a variety of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, many of which possess significant biological activities.[12][13] The amino group can be acylated, alkylated, or transformed into other functional groups, making it a versatile scaffold for building combinatorial libraries in drug discovery campaigns.[14][15]

Pharmacological and Biological Significance

The pyrimidine core is central to modern pharmacology, and derivatives of 6-amino-1H-pyrimidin-2-one are no exception.

Intrinsic Biological Activity

Research has indicated that 6-amino-1H-pyrimidin-2-one and its simple derivatives possess potential antimicrobial and antiviral properties. Some studies suggest that its mechanism of action may involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX), which would reduce the production of prostaglandins and confer anti-inflammatory effects.

A Privileged Scaffold in Drug Discovery

The true power of the 6-amino-1H-pyrimidin-2-one scaffold lies in its utility for developing more complex and targeted therapeutic agents. The structural similarity to natural nucleobases allows pyrimidine derivatives to function as:

-

Antimetabolites: By mimicking natural bases, they can interfere with nucleic acid synthesis, a strategy widely used in anticancer drugs like 5-fluorouracil and gemcitabine.[2]

-

Kinase Inhibitors: The planar ring system and hydrogen bonding capabilities allow derivatives to bind to the ATP-binding site of protein kinases, which are critical targets in oncology.[2]

-

Enzyme Inhibitors: Modified pyrimidinones have been designed to target a range of other enzymes. For example, derivatives have been developed as inhibitors of dipeptidyl peptidase IV (DPP IV) for diabetes treatment[16] and as allosteric inhibitors of SHP2 phosphatase for cancer therapy.[17]

The structural versatility of the pyrimidine ring allows for fine-tuning of substituents to optimize potency, selectivity, and pharmacokinetic properties, making it a cornerstone of modern drug design.[2][3]

Conclusion and Future Perspectives

6-amino-1H-pyrimidin-2-one (isocytosine) is more than just a structural isomer of a nucleobase; it is a foundational molecule with significant chemical versatility and therapeutic potential. Its rich tautomeric chemistry, well-defined spectroscopic signature, and accessible synthetic routes—now enhanced by green chemistry techniques—make it an attractive starting point for chemical innovation. The proven success of the pyrimidinone scaffold in a wide range of approved drugs ensures that its derivatives will continue to be a major focus of research.[2][5] Future efforts will likely concentrate on leveraging computational chemistry to design novel derivatives with enhanced selectivity for specific biological targets, developing more sustainable and scalable synthetic methodologies, and exploring its potential in creating advanced materials and chemical probes.

References

- Smolecule. (2024).

- Benchchem. (n.d.). 6-amino-1H-pyrimidin-2-one | 134434-40-5.

-

Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5). [Link]

- El-Faham, A., et al. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.

- MDPI. (2010). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity.

- Sutar, N. R., et al. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.

- PMC. (n.d.).

- Journal of Survey in Fisheries Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- ResearchGate. (2025). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity.

- Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.

- PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- ResearchGate. (2026). Enchant O-H⋅⋅⋅O interactions in hydrated 6-amino-2-methoxypyrimidin-4(3H)

- IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of 6-amino-8-(2,6-dichlorophenyl)-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile.

- ResearchGate. (n.d.). 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors.

- ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine.

- ResearchGate. (2007).

- MDPI. (n.d.).

- Science Alert. (n.d.). Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System.

- ACS Publications. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. ijsat.org [ijsat.org]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. 6-amino-1H-pyrimidin-2-one | 134434-40-5 | Benchchem [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

The Cytosine Axis: From Fundamental Biosynthesis to Epigenetic Pharmacology and Genomic Analysis

Executive Summary

Cytosine is far more than a static structural pyrimidine within the genetic code. It is a highly dynamic regulatory hub that governs genomic stability, epigenetic plasticity, and transcriptional memory. For drug development professionals and molecular biologists, understanding the lifecycle of cytosine—from its de novo biosynthesis to its epigenetic modifications and pharmacological analogs—is critical for designing next-generation targeted therapies. This whitepaper synthesizes the biological roles of cytosine, the mechanistic action of cytosine-derived therapeutics, and provides a self-validating experimental protocol for mapping its epigenetic states.

Natural Occurrence and Biosynthesis

In biological systems, cytosine is rarely found as a free heterocyclic base; it is synthesized and utilized primarily in the form of nucleosides and nucleotides[1]. While it canonically pairs with guanine to ensure the stability of the DNA double helix, cytosine-rich oligonucleotides can also form non-canonical structures, such as i-motifs, via C:C+ base pairing[1].

The cellular pool of cytosine nucleotides relies heavily on the de novo pyrimidine biosynthesis pathway. A critical, rate-limiting step in this pathway is catalyzed by dihydroorotate dehydrogenase (DHODH), an enzyme that couples the oxidation of dihydroorotate to the mitochondrial respiratory chain[2]. Following the formation of Uridine Triphosphate (UTP), the enzyme CTP synthetase catalyzes the amination of UTP to Cytidine Triphosphate (CTP), utilizing glutamine and ATP. Because pyrimidine pools are essential for rapid cellular proliferation, enzymes like DHODH are prime targets for anti-proliferative and immunomodulatory drugs (e.g., leflunomide)[2].

De novo pyrimidine biosynthesis pathway highlighting the generation of CTP.

The Epigenetic Landscape: Cytosine Modifications

The true biological complexity of cytosine lies in its capacity for covalent modification, which serves as the foundation of the mammalian epigenome.

DNA Methylation (The "Fifth Base")

DNA methylation predominantly occurs at the C5 position of cytosine within CpG dinucleotides. This reaction is catalyzed by DNA methyltransferases (DNMTs), which utilize S-adenosyl methionine (SAM) as a methyl donor[3].

-

Causality in Function: DNMT3A and DNMT3B establish de novo methylation patterns during embryogenesis, while DNMT1 maintains these patterns during DNA replication by recognizing hemimethylated DNA[3]. The addition of the methyl group protrudes into the major groove of DNA, physically obstructing transcription factor binding and recruiting methyl-CpG-binding domain (MBD) proteins to condense chromatin into a transcriptionally repressive state.

Active Demethylation via TET Dioxygenases

For decades, DNA methylation was considered a permanent, irreversible mark. This paradigm was shattered by the discovery of the Ten-Eleven Translocation (TET) family of dioxygenases. TET proteins actively oxidize 5-methylcytosine (5mC) into 5-hydroxymethylcytosine (5hmC), and subsequently into 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC)[4][5].

-

Causality in Demethylation: 5fC and 5caC are specifically recognized and excised by Thymine-DNA Glycosylase (TDG). The resulting abasic site is repaired by the Base Excision Repair (BER) pathway, replacing the modified base with an unmodified cytosine[5]. This active turnover is essential for cellular plasticity and the reactivation of silenced tumor suppressor genes.

The dynamic cycle of cytosine methylation and TET-mediated active demethylation.

Cytosine Analogs in Drug Development

The structural mimicry of cytosine has yielded some of the most potent antineoplastic and antiviral agents in modern medicine. Hypomethylating agents (HMAs) such as Decitabine (5-aza-2'-deoxycytidine) and Azacitidine (5-azacytidine) are prime examples of leveraging cytosine's biological role for targeted therapy[6][7].

Mechanism of Action: The Covalent Trap

Unlike natural cytosine, Decitabine possesses a nitrogen atom at the 5-position of the pyrimidine ring[7].

-

The Causality of Cytotoxicity vs. Epigenetic Reactivation: When Decitabine is triphosphorylated and incorporated into DNA during the S-phase, DNMTs recognize the analog and attempt to transfer a methyl group. However, the nitrogen at the 5-position prevents the resolution of the intermediate covalent bond. The DNMT enzyme becomes irreversibly trapped on the DNA[6][7].

-

At high doses , this causes massive DNA adduct formation, stalled replication forks, and acute cytotoxicity[6].

-

At low doses , the depletion of the cellular DNMT pool leads to passive, replication-dependent DNA hypomethylation, reactivating silenced tumor suppressor genes and inducing cellular differentiation[6].

Table 1: Quantitative & Pharmacological Comparison of Key Cytosine Analogs

| Drug Name | Structural Modification | Primary Target Incorporation | Mechanism of Action | Clinical Indication |

| Decitabine | Nitrogen at C5, deoxyribose | DNA (100%) | DNMT covalent trapping, DNA hypomethylation[6][7] | MDS, AML |

| Azacitidine | Nitrogen at C5, ribose | RNA (80-90%), DNA (10-20%) | RNA instability, DNMT trapping[7] | MDS, AML |

| Cytarabine | Arabinose sugar | DNA | DNA polymerase inhibition, chain termination | AML, ALL |

Experimental Methodology: Self-Validating Bisulfite Sequencing

To accurately map the epigenetic state of cytosine, researchers rely on bisulfite conversion. Sodium bisulfite quantitatively deaminates unmethylated cytosine to uracil, while 5mC resists this chemical deamination[8]. During subsequent PCR, uracil is amplified as thymine, allowing single-nucleotide resolution of methylation status[8][9].

However, bisulfite treatment is notoriously harsh, causing up to 50% DNA degradation via depurination[10]. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure data integrity.

Step-by-Step Protocol: Targeted Bisulfite Sequencing

Step 1: Genomic DNA Extraction & Spike-In Control (The Self-Validation Step)

-

Extract genomic DNA and quantify via fluorometry (e.g., Qubit).

-

Crucial Causality: Spike in 0.5% (w/w) unmethylated Lambda phage DNA. Because Lambda DNA is completely unmethylated, it serves as an internal control. If the final sequencing data shows "methylated" cytosines in the Lambda genome, your bisulfite conversion was incomplete, invalidating the run.

Step 2: Bisulfite Conversion

-

Denature 500 ng of gDNA at 98°C for 5 minutes.

-

Add sodium metabisulfite solution (pH 5.0) and incubate in the dark.

-

Crucial Causality: Balance time and temperature. Extended incubation (e.g., >4 hours at 50°C) ensures complete conversion but exacerbates DNA fragmentation[11]. Use optimized rapid-conversion kits (e.g., 10 mins at high temp) if working with ultra-low input cell-free DNA (cfDNA) to prevent false conversions and degradation[10].

Step 3: Primer Design for PCR Amplification

-

Crucial Causality: Because the methylation status of the target DNA is unknown, primers must never overlap with CpG dinucleotides. If a primer binds to a CpG, it will introduce amplification bias toward either the methylated or unmethylated allele[8].

-

Design primers to be 25-30 nucleotides long, amplifying a product no larger than 400 bp, as the bisulfite-treated DNA is heavily fragmented[8].

Step 4: Library Preparation and NGS

-

Ligate sequencing adapters and perform targeted enrichment (if using probe-based capture)[9].

-

Sequence on an Illumina platform.

Step 5: Bioinformatic Alignment & Validation

-

Align reads to a bisulfite-converted reference genome.

-

Validation Check: Calculate the conversion rate of the Lambda phage spike-in. Proceed with downstream analysis only if the conversion efficiency is >99.0%.

Self-validating bisulfite sequencing workflow ensuring high-fidelity methylation data.

References

-

Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer. International Journal of Biological Sciences. Available at:[Link]

-

DNA Methylation and Its Basic Function. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

TET proteins and 5-methylcytosine oxidation in the immune system. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

Effects of Tet-Induced Oxidation Products of 5-Methylcytosine on DNA Replication in Mammalian Cells. ACS Publications. Available at:[Link]

-

Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

Emerging applications of hypomethylating agents in the treatment of glioblastoma. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

DNA methylation detection: Bisulfite genomic sequencing analysis. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

Targeted Bisulfite Sequencing for Biomarker Discovery. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

MethylViewer: computational analysis and editing for bisulfite sequencing. Oxford Academic. Available at:[Link]

-

Epigenetic Profiling of Cell-Free DNA in Cerebrospinal Fluid: A Novel Biomarker Approach. MDPI. Available at:[Link]

Sources

- 1. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer [ijbs.com]

- 3. DNA Methylation and Its Basic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TET proteins and 5-methylcytosine oxidation in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging applications of hypomethylating agents in the treatment of glioblastoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Bisulfite Sequencing for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epigenetic Profiling of Cell-Free DNA in Cerebrospinal Fluid: A Novel Biomarker Approach for Metabolic Brain Diseases [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

Physicochemical properties of 6-amino-1H-pyrimidin-2-one

Physicochemical Profiling of 6-Amino-1H-Pyrimidin-2-One: A Technical Guide for Advanced Drug Development

Introduction In the realm of rational drug design, 6-amino-1H-pyrimidin-2-one—universally recognized by its trivial name, cytosine (IUPAC: 4-aminopyrimidin-2(1H)-one)—serves as a foundational pyrimidine scaffold[1]. While widely known as a canonical nucleobase in DNA and RNA, its unique physicochemical properties make it an indispensable pharmacophore for synthesizing anti-neoplastic and anti-viral agents (e.g., cytarabine, decitabine, and lamivudine). As an Application Scientist, I approach this molecule not merely as a biological building block, but as a highly dynamic chemical system. This whitepaper deconstructs the causality behind its solubility, acid-base equilibria, and tautomeric plasticity, providing self-validating protocols for rigorous laboratory characterization.

Core Physicochemical Properties

The physical behavior of 6-amino-1H-pyrimidin-2-one is dictated by its planar, heterocyclic aromatic ring and its dense array of hydrogen-bond donors and acceptors[1][2].

| Property | Value | Mechanistic Causality |

| Molecular Weight | 111.10 g/mol | Standard pyrimidine core with exocyclic amino and carbonyl groups. |

| Melting Point | >300 °C (Decomp. 320–325 °C)[1][3] | Exceptionally high due to a tightly packed crystal lattice stabilized by extensive intermolecular hydrogen bonding[2]. |

| Aqueous Solubility | ~8.0 mg/mL (at 25 °C)[3][4] | Moderately low solubility; the strong crystal lattice energy competes heavily with aqueous solvation energies[2]. |

| LogP | -1.73[3][4] | Highly hydrophilic nature driven by the polar heteroatoms, preventing passive lipid bilayer diffusion. |

| pKa Values | 4.45 (N3), 12.2 (C4-NH2)[1] | Amphoteric nature allows for pH-dependent ionization, critical for formulation and salt screening. |

Data supported by the [1][3].

Acid-Base Equilibria and Ionization Dynamics

6-Amino-1H-pyrimidin-2-one is an amphoteric molecule[5]. The primary site of protonation is the N3 nitrogen (pKa = 4.45), rather than the exocyclic amino group[1].